Product packaging for 2-(2,3-Dihydro-1H-inden-1-yl)acetamide(Cat. No.:CAS No. 52957-56-9)

2-(2,3-Dihydro-1H-inden-1-yl)acetamide

Cat. No.: B14635434
CAS No.: 52957-56-9
M. Wt: 175.23 g/mol
InChI Key: FCKFYLVRKHVLOJ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-1-yl)acetamide (: See COA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B14635434 2-(2,3-Dihydro-1H-inden-1-yl)acetamide CAS No. 52957-56-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52957-56-9

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)acetamide

InChI

InChI=1S/C11H13NO/c12-11(13)7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7H2,(H2,12,13)

InChI Key

FCKFYLVRKHVLOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)N

Origin of Product

United States

Contextual Significance of Indane and Acetamide Scaffolds in Medicinal Chemistry

The indane nucleus, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is considered a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.neteburon-organics.comeburon-organics.com This is due to its frequent appearance in a variety of biologically active compounds. The rigid framework of the indane moiety provides a well-defined three-dimensional orientation for appended functional groups, which can lead to high-affinity interactions with biological targets. researchgate.neteburon-organics.comeburon-organics.com

The acetamide (B32628) group, on the other hand, is a simple yet versatile functional group. It is a common feature in many pharmaceuticals and natural products. nih.govpatsnap.com The amide bond is relatively stable and can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. patsnap.com The acetamide moiety can influence a molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for drug-likeness. archivepp.com

The combination of the rigid, lipophilic indane scaffold with the polar, hydrogen-bonding capable acetamide group in 2-(2,3-Dihydro-1H-inden-1-yl)acetamide results in a molecule with a unique blend of properties that are attractive for exploring potential biological activities.

Structure Activity Relationship Sar and Pharmacophore Analysis

Elucidation of Key Structural Motifs and Substructural Contributions to Biological Activity

The indane moiety, a bicyclic system composed of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is recognized as a "privileged structure" in medicinal chemistry. This designation is given to molecular scaffolds that are capable of binding to multiple, unrelated biological targets. The indane ring is present in a variety of biologically active compounds, suggesting its favorable physicochemical properties for receptor interaction. Its rigid, bicyclic nature helps to position other functional groups in a defined spatial orientation, which can be crucial for binding to a specific biological target.

The acetamide (B32628) group (-NHCOCH₃) is a common functional group in pharmaceuticals and contributes to the molecule's polarity and hydrogen bonding capacity. The amide bond is relatively stable to metabolic degradation. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological macromolecules such as proteins and enzymes. The methyl group of the acetyl moiety can engage in hydrophobic interactions within a binding pocket.

The combination of the hydrophobic and rigid indane scaffold with the polar and hydrogen-bonding capable acetamide linker creates a molecule with a distinct amphipathic character, which is often a desirable feature for drug candidates.

Impact of Indane Ring Substitutions and Modifications on Activity Profiles

Modifications to the cyclopentane portion of the indane ring, such as the introduction of hydroxyl or keto groups, or altering the ring size, would change the three-dimensional shape and rigidity of the scaffold, likely leading to a different pharmacological profile.

The following table illustrates hypothetical effects of substitutions on the indane ring based on general medicinal chemistry principles:

Substitution PositionSubstituent TypePotential Impact on Activity
Aromatic Ring (e.g., positions 4, 5, 6, 7)Electron-withdrawing (e.g., -Cl, -F, -NO₂)May enhance binding through specific electronic interactions; alters lipophilicity.
Aromatic Ring (e.g., positions 4, 5, 6, 7)Electron-donating (e.g., -OCH₃, -CH₃)Can influence metabolic stability and electronic interactions.
Cyclopentane Ring (e.g., positions 2, 3)Hydroxyl (-OH) or Carbonyl (=O)Increases polarity; may introduce new hydrogen bonding opportunities.

Role of Acetamide Linker Modifications and N-Substituents

The acetamide linker plays a crucial role in orienting the indane moiety relative to a potential binding site and provides key interaction points. Modifications to this linker can significantly alter the biological activity.

Linker Length and Rigidity: Altering the length of the linker, for example, by adding or removing methylene (B1212753) units between the indane ring and the amide group, would change the distance between the two key structural motifs. This could either improve or disrupt the optimal binding geometry. Introducing rigidity into the linker, for instance, through the incorporation of a double bond or a small ring, would restrict the conformational freedom of the molecule, which can sometimes lead to an increase in binding affinity and selectivity.

N-Substituents: The primary amide of 2-(2,3-Dihydro-1H-inden-1-yl)acetamide offers a point for further substitution on the nitrogen atom. Introducing various alkyl or aryl groups (N-substituents) can have a profound impact on the compound's properties. N-substitution can affect:

Steric hindrance: Bulky substituents may prevent the molecule from fitting into a binding pocket.

Hydrogen bonding: Substitution on the amide nitrogen removes a hydrogen bond donor, which could be detrimental if this interaction is critical for binding.

Studies on other classes of acetamide-containing compounds have shown that N,N-disubstitution on the terminal acetamide can be a viable strategy to introduce chemical diversity and modulate physicochemical properties without necessarily sacrificing affinity for the target. nih.govwustl.edu

The table below summarizes potential effects of modifying the acetamide linker:

ModificationExamplePotential Effect on Activity
Chain Length2-(2,3-Dihydro-1H-inden-1-yl)propanamideAlters distance between pharmacophoric features.
N-SubstitutionN-Methyl-2-(2,3-dihydro-1H-inden-1-yl)acetamideModifies hydrogen bonding capacity and lipophilicity.
N,N-DisubstitutionN,N-Dimethyl-2-(2,3-dihydro-1H-inden-1-yl)acetamideEliminates hydrogen bond donation; increases steric bulk.

Influence of Stereochemistry on Pharmacological Efficacy and Selectivity

The carbon atom at position 1 of the indane ring in this compound is a chiral center. This means the compound can exist as two enantiomers, (R)-2-(2,3-Dihydro-1H-inden-1-yl)acetamide and (S)-2-(2,3-Dihydro-1H-inden-1-yl)acetamide. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. biomedgrid.combiomedgrid.com

Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, they can interact differently with the two enantiomers of a chiral molecule. One enantiomer (the eutomer) may bind with high affinity and elicit the desired biological response, while the other enantiomer (the distomer) may be less active, inactive, or even produce undesirable side effects. biomedgrid.combiomedgrid.com

Therefore, the pharmacological efficacy and selectivity of this compound are likely to be stereospecific. The three-dimensional arrangement of the acetamide group relative to the indane ring will be different for the (R) and (S) enantiomers, leading to distinct interactions with a chiral binding site. It is plausible that one enantiomer would be significantly more potent or selective for a particular biological target than the other. The synthesis and biological evaluation of the individual enantiomers would be essential to fully characterize the pharmacological profile of this compound.

Development and Refinement of Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a biological response. The development of a pharmacophore model for this compound and its analogs would be a valuable tool for designing new compounds with improved activity and selectivity.

Based on the structure of this compound, a hypothetical pharmacophore model could include the following features:

A hydrophobic feature: Represented by the aromatic ring of the indane nucleus.

A hydrogen bond acceptor: The carbonyl oxygen of the acetamide group.

A hydrogen bond donor: The N-H group of the primary amide.

A defined spatial relationship between these features, dictated by the rigid indane scaffold and the acetamide linker.

This initial model could be refined by synthesizing and testing a series of analogs with systematic structural modifications. The biological activity data from these analogs would provide insights into which features are critical for activity and the optimal spatial arrangement of these features. Computational chemistry techniques, such as 3D-QSAR (Quantitative Structure-Activity Relationship), can be employed to build more sophisticated pharmacophore models that can quantitatively predict the biological activity of new, untested compounds. nih.gov

The following table lists the potential pharmacophoric features of this compound:

Pharmacophoric FeatureCorresponding Structural Motif
Hydrophobic AromaticBenzene ring of the indane moiety
Hydrogen Bond AcceptorCarbonyl oxygen of the acetamide
Hydrogen Bond DonorAmide N-H

Mechanistic Elucidation of Biological Actions

Molecular Target Identification and Validation

There is currently no specific information available in the scientific literature that identifies and validates the molecular targets of 2-(2,3-Dihydro-1H-inden-1-yl)acetamide. Research on structurally related compounds sometimes provides clues to potential activities. For instance, certain acetamide-based compounds have been explored as enzyme inhibitors. However, without direct experimental evidence, any potential targets for this compound remain speculative.

Investigations into Enzyme-Ligand and Receptor-Ligand Binding Interactions

Detailed studies on the enzyme-ligand and receptor-ligand binding interactions of this compound are not described in the available literature. While computational docking and in vitro binding assays are common methods to elucidate such interactions, no such data has been published for this specific compound. Research on other acetamide (B32628) derivatives has shown engagement with various enzymes and receptors, but these findings cannot be directly extrapolated to this compound without specific investigation. researchgate.net

Cellular Pathway Modulation and Signal Transduction Interference

Information regarding the modulation of cellular pathways and interference with signal transduction by this compound is also lacking. Studies on other, more complex acetamide-containing molecules have demonstrated effects on pathways such as apoptosis and the regulation of transcription factors like NF-κB and AP-1. For example, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide, a distinct and more complex molecule, has been shown to induce apoptosis in melanoma cells through modulation of the PI3K/Akt and MAPK signaling pathways. nih.gov However, it is crucial to note that these findings are not directly applicable to this compound due to significant structural differences.

Computational Approaches in the Study of 2 2,3 Dihydro 1h Inden 1 Yl Acetamide and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an indane derivative, might interact with a biological target, typically a protein or enzyme.

In studies involving analogues, such as 2-substituted 1-indanone (B140024) derivatives, molecular docking has been instrumental in exploring their binding modes with specific enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.govnih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. This allows researchers to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, docking studies on indanone-carbamate hybrids revealed their possible allosteric binding mode with AChE. nih.gov

The insights gained from molecular docking are crucial for structure-based drug design. By visualizing how a compound fits into its target's active site, chemists can rationally design new analogues with improved potency and selectivity. nih.gov For example, docking simulations might suggest that adding a specific functional group at a particular position on the indane ring could lead to a stronger interaction with a key amino acid residue in the target protein, thereby enhancing its inhibitory activity. nih.gov Studies on various indane derivatives have used docking to investigate potential interactions with targets like the MAP2K6 kinase, which is implicated in cancer. orientjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., 2D- and 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed molecules without the need for immediate synthesis and testing.

2D-QSAR models correlate biological activity with global molecular properties or "descriptors," such as lipophilicity (log P), electronic properties, and topological indices. For example, a QSAR analysis of indanone and benzylpiperidine inhibitors of AChE found that descriptors like the dipole moment and the highest occupied molecular orbital (HOMO) energy of the indanone ring were significant for inhibitory activity. nih.gov

3D-QSAR methods go a step further by considering the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. slideshare.net These methods require the 3D alignment of the series of molecules and calculate steric, electrostatic, and other fields around them. slideshare.net A 3D-QSAR study on 2-substituted 1-indanone derivatives as AChE inhibitors successfully generated robust CoMFA and CoMSIA models. nih.gov These models not only predicted the activity of the compounds with high accuracy but also generated contour maps. nih.gov These maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing a clear roadmap for designing more potent analogues. nih.gov

Modelq² (Cross-validated)r² (Non-cross-validated)Predictive r²
CoMFA 0.7840.974Not Reported
CoMSIA 0.7360.947Not Reported

Statistical results from a 3D-QSAR study on 2-substituted 1-indanone derivatives as AChE inhibitors. nih.gov High q² and r² values indicate a highly predictive and robust model.

The success of QSAR models, validated through rigorous statistical methods, provides a powerful tool for understanding the structural requirements for the desired biological effect and for prioritizing the synthesis of the most promising new compounds. researchgate.netnih.govnih.gov

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the stability of a ligand within the binding site and for understanding the conformational changes that may occur upon binding.

MD simulations have been applied to analogues of 2-(2,3-Dihydro-1H-inden-1-yl)acetamide, such as 2-aminoindan (B1194107) derivatives, to elucidate their functional effects on receptors. For example, MD simulations of N-aralkyl substituted 2-aminoindans bound to the D2 dopamine (B1211576) receptor helped to explain the differential binding modes responsible for their respective antagonist and agonist activities. nih.govdiva-portal.org By simulating the complex in a realistic environment (e.g., solvated in water), researchers can observe the stability of key interactions predicted by docking. pnas.org

The analysis of MD trajectories can reveal important information about the flexibility of both the ligand and the protein, the role of water molecules in the binding site, and the free energy of binding. Key parameters analyzed include the Root-Mean-Square Deviation (RMSD), which measures the stability of the complex over time, and the Root-Mean-Square Fluctuation (RMSF), which highlights flexible regions of the protein. nih.govksu.edu.sa Such simulations are computationally intensive but provide a level of detail that is essential for a comprehensive understanding of the ligand-receptor recognition process and the mechanism of action. researchgate.net

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides detailed information about electron distribution, orbital energies, and molecular properties, which are fundamental to understanding a molecule's reactivity and its potential for intermolecular interactions. mdpi.com

For acetamide (B32628) derivatives, which are structurally related to the target compound, DFT studies have been used to analyze local reactivity in the context of their biological activity. nih.govnih.gov By calculating parameters such as Fukui functions, researchers can identify which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack, providing clues about their role in chemical reactions and biological interactions. nih.govresearchgate.net

Furthermore, DFT can be used to calculate interaction energies between a ligand and a model of a biological residue (e.g., an amino acid like tyrosine) and to analyze the nature of these interactions through methods like Natural Bond Orbital (NBO) analysis. nih.govresearchgate.net This can reveal the importance of specific donor-acceptor interactions in the binding process. nih.govresearchgate.net For instance, NBO analysis can quantify the charge transfer between the ligand and the receptor, offering a deeper understanding of the electronic basis for binding affinity. DFT calculations are also used to determine optimized molecular geometries and to predict spectroscopic properties, which can be correlated with experimental data. mdpi.commdpi.com

In Silico Prediction of Biological Activity and ADMET Properties

In the early stages of drug discovery, it is crucial to assess not only the potential efficacy of a compound but also its likely behavior in the body. In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are vital for filtering out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.

Various computational models and web-based tools, such as SwissADME and preADMET, are available to predict a wide range of properties for compounds like this compound and its analogues. nih.govresearchgate.net These tools use a molecule's structure to estimate its physicochemical properties and predict its drug-likeness based on established rules like Lipinski's Rule of Five. researchgate.net

Key ADMET parameters that can be predicted include:

Absorption: Gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration, often visualized using models like the BOILED-Egg plot. swissadme.ch

Distribution: Plasma protein binding and volume of distribution.

Metabolism: Inhibition or substrate activity for key metabolic enzymes like the Cytochrome P450 (CYP) family. humanjournals.com

Excretion: Prediction of renal clearance.

Toxicity: Predictions for mutagenicity, carcinogenicity, and other toxic endpoints.

ADMET PropertyDescriptionImportance in Drug Design
GI Absorption The ability of a drug to be absorbed from the gastrointestinal tract.Essential for oral bioavailability.
BBB Penetration The ability of a drug to cross the blood-brain barrier.Crucial for CNS-acting drugs; undesirable for others.
CYP Inhibition Inhibition of Cytochrome P450 enzymes.High potential for drug-drug interactions.
P-gp Substrate Whether the compound is a substrate of P-glycoprotein.P-gp is an efflux pump that can reduce drug absorption and penetration. swissadme.ch
Skin Permeation (Log Kp) The rate at which a compound can penetrate the skin.Relevant for topical drug delivery. swissadme.ch
Drug-Likeness Compliance with empirical rules (e.g., Lipinski's) that define oral drug candidates.Helps in prioritizing compounds with favorable physicochemical profiles.

By evaluating these properties computationally, researchers can prioritize compounds that have a higher probability of possessing a favorable ADMET profile, thereby saving significant time and resources. phytojournal.com

Metabolic Pathways and Pharmacokinetic Assessment Preclinical and in Vitro

In Vitro Metabolism Studies (e.g., using cryopreserved hepatocytes, human liver microsomes, S9 fractions)

In vitro hepatic systems are standard tools for evaluating the metabolism of new chemical entities. thermofisher.com These systems, which include cryopreserved hepatocytes, human liver microsomes, and S9 fractions, offer a controlled environment to study metabolic pathways. researchgate.netspringernature.com Hepatocytes, as intact cells, contain a full complement of phase I and phase II metabolic enzymes and cofactors, providing a comprehensive model for studying drug disposition. thermofisher.com

Liver microsomes are subcellular fractions that are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, making them suitable for investigating phase I and some phase II metabolism. researchgate.netnih.gov They are a cost-effective and high-throughput option for screening metabolic stability. researchgate.netresearchgate.net The S9 fraction, which is the 9000g supernatant of a liver homogenate, contains both microsomal and cytosolic enzymes, allowing for the study of both phase I and a broader range of phase II reactions. springernature.comnih.govsemanticscholar.org The choice of the in vitro system depends on the specific questions being addressed regarding the compound's metabolism. nih.gov For compounds like CHF3381, which undergo extensive liver metabolism, these in vitro models are essential for early characterization. researchgate.net

Identification and Characterization of Primary Metabolites

Studies on the analogue CHF3381 have revealed that it undergoes significant metabolism in humans, leading to the formation of two major metabolites. researchgate.net These primary metabolites have been identified as:

CHF3567 ([N-(2-indan-2-yl)glycine])

2-aminoindane researchgate.netnih.gov

Table 1: Primary Metabolites of CHF3381
Metabolite NameChemical NameKey Characteristics
CHF3567[N-(2-indan-2-yl)glycine]Major metabolite with modest accumulation (1.3–1.4 fold). nih.gov
2-aminoindane2-AminoindaneMajor metabolite with significant accumulation (4–5 fold) at steady-state due to a long elimination half-life (13–14 h). nih.gov

Comparative Species-Specific Metabolic Profiles (e.g., rat, dog, monkey, human)

The metabolic profile of a drug can vary significantly between different species due to differences in the expression and activity of drug-metabolizing enzymes. nih.gov Therefore, comparing the metabolic profiles in various preclinical species (such as rats, dogs, and monkeys) to that in humans is a critical step in drug development. rug.nlresearchgate.netsemanticscholar.org This comparative analysis helps in selecting the most appropriate animal model for toxicological studies—one that best mimics human metabolism. nih.gov

While specific comparative in vitro metabolic data for 2-(2,3-Dihydro-1H-inden-1-yl)acetamide or its analogue CHF3381 across different species were not detailed in the available literature, it is known that species-specific isoforms of CYP1A, -2C, -2D, and -3A families can lead to considerable interspecies differences in metabolism. nih.govrug.nl Such differences can affect both the rate of metabolism and the types of metabolites formed. nih.gov Understanding these differences is crucial for the accurate extrapolation of pharmacokinetic data from animal models to humans. rug.nl

Elucidation of Enzyme Involvement in Biotransformation (e.g., P450 enzymes, NAT isoforms)

The biotransformation of most drugs is primarily carried out by a variety of enzyme systems, with the cytochrome P450 (CYP) superfamily playing a central role in phase I metabolism. researchgate.netnih.govnih.gov These enzymes are responsible for the oxidative metabolism of a vast number of xenobiotics. researchgate.net Given that CHF3381 undergoes extensive liver metabolism, it is highly probable that CYP enzymes are significantly involved in its biotransformation. researchgate.net

The specific CYP isoforms responsible for metabolizing a compound are typically identified through reaction phenotyping studies using human liver microsomes and a panel of selective CYP inhibitors or recombinant human CYP enzymes. While the specific enzymes involved in the metabolism of CHF3381 to its major metabolites, CHF3567 and 2-aminoindane, have not been explicitly detailed, the process likely involves oxidative pathways common to many xenobiotics. Phase II enzymes may also be involved in the further conjugation of phase I metabolites. springernature.com

Determination of Intrinsic Clearance and Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation and is often expressed as in vitro half-life (t½) and intrinsic clearance (CLint). srce.hr Intrinsic clearance represents the maximum capacity of the liver to metabolize a drug, independent of physiological factors like blood flow. srce.hryoutube.com These parameters are typically determined from in vitro experiments using liver microsomes or hepatocytes and are crucial for predicting in vivo hepatic clearance. evotec.comresearchgate.netnih.govnih.gov

For the analogue CHF3381, pharmacokinetic studies in humans have provided estimates of its clearance. A study involving multiple doses showed a time-dependent nonlinearity, with a hypothesized decrease in plasma clearance over time. nih.gov Another study estimated the clearance (CL) to be in the range of 41.2 to 27.4 L/h over the course of the study. nih.gov The elimination half-life of CHF3381 has been reported to be between 4-6 hours. bioworld.com These in vivo data are the ultimate result of the compound's intrinsic clearance and other physiological factors.

Table 2: Pharmacokinetic Parameters of CHF3381 in Humans
ParameterValueReference
Clearance (CL)41.2 to 27.4 L/h (time-dependent) nih.gov
Volume of Distribution (V)131 L nih.gov
Elimination Half-life (t½)4–6 hours bioworld.com
Time to Maximum Concentration (tmax)3 hours bioworld.com

Mechanistic Pharmacokinetic Modeling (e.g., for specific analogues like CHF3381)

Mechanistic pharmacokinetic (PK) modeling, including physiologically-based pharmacokinetic (PBPK) models, integrates in vitro data with physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.govmdpi.com These models can provide a quantitative understanding of a drug's behavior and help in predicting its pharmacokinetics in humans. mdpi.com

For CHF3381, a mechanistic, multicompartment model with time-dependent clearance was developed to describe the kinetics of the parent drug and its two primary metabolites. nih.gov This model incorporated various pharmacokinetic parameters estimated from clinical data. Such models are valuable tools for understanding the relationship between drug concentration and its pharmacological effects, and for optimizing dosing regimens in further clinical development. nih.gov

Table 3: Estimated Parameters from a Mechanistic Pharmacokinetic Model of CHF3381
ParameterDescriptionEstimated Value
CLClearance41.2 to 27.4 L/h (over the study)
VVolume of central compartment131 L
QInter-compartmental clearance1.7 L/h
VpVolume of peripheral compartment36 L
kaAbsorption rate constant1.85 h⁻¹
nih.gov

Future Research Directions and Therapeutic Implications for Indane Acetamide Derivatives

Design and Synthesis of Novel Analogues with Enhanced Potency, Selectivity, and Improved Pharmacokinetic Profiles

The future design of indane-acetamide derivatives will likely focus on systematic structural modifications to optimize their biological activity. Structure-activity relationship (SAR) studies will be crucial in identifying key pharmacophoric features and guiding the synthesis of analogues with enhanced potency and selectivity for their biological targets. eburon-organics.com The synthesis of novel indane derivatives can be achieved through various established and emerging chemical methodologies. organic-chemistry.org

Key strategies for analogue design may include:

Modification of the Indane Ring: Introduction of various substituents (e.g., hydroxyl, amino, fluoro) on the aromatic and aliphatic portions of the indane nucleus can significantly influence biological activity. researchgate.net Chemo-enzymatic synthesis approaches can be employed to generate specific diastereoisomers, allowing for detailed investigation of stereochemistry on efficacy. researchgate.net

Alterations to the Acetamide (B32628) Side Chain: The acetamide group offers multiple points for modification. Varying the length of the alkyl chain, introducing cyclic structures, or replacing the amide with bioisosteres could modulate the compound's interaction with its target and improve its pharmacokinetic properties.

Hybrid Scaffolds: Combining the indane-acetamide core with other known bioactive fragments could lead to the development of hybrid molecules with synergistic or novel therapeutic activities. tudublin.ie

The overarching goal of these synthetic efforts is to produce compounds with improved pharmacokinetic profiles, including better absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for translating in vitro activity to in vivo efficacy.

Advanced Preclinical Efficacy Studies in Diverse Disease Models

While initial studies may hint at the therapeutic potential of indane-acetamide derivatives, comprehensive preclinical evaluation is necessary to validate these findings. Future research should involve testing lead compounds in a variety of robust and clinically relevant disease models. Based on the known biological activities of similar structures, promising areas for investigation include:

Oncology: The indane scaffold is present in compounds with demonstrated cytotoxic activity against various cancer cell lines, including breast, prostate, and lung cancer. tudublin.ie Future studies could explore the efficacy of novel 2-(2,3-dihydro-1H-inden-1-yl)acetamide analogues in xenograft and patient-derived tumor models.

Neurodegenerative Diseases: Indanone derivatives, such as donepezil, are established treatments for Alzheimer's disease, acting as acetylcholinesterase inhibitors. eburon-organics.comnih.gov This precedent suggests that indane-acetamide compounds could be explored for neuroprotective effects in models of Alzheimer's, Parkinson's, and other neurodegenerative conditions.

Inflammatory Disorders: The anti-inflammatory potential of indane derivatives has been noted. tudublin.iemdpi.com Efficacy studies in animal models of rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory conditions would be a logical next step.

Infectious Diseases: Some indane derivatives have shown antimicrobial and antiviral activities. researchgate.netnih.gov Screening new analogues against a panel of clinically relevant pathogens could uncover novel anti-infective agents.

These preclinical studies should not only assess the therapeutic efficacy but also aim to establish a preliminary understanding of the therapeutic window and potential for adverse effects.

Comprehensive Mechanistic Investigations into Identified Biological Activities

A critical aspect of future research will be to elucidate the precise mechanism of action (MOA) for any identified biological activities of this compound and its derivatives. Understanding the molecular targets and signaling pathways modulated by these compounds is essential for their rational development as therapeutic agents.

Potential avenues for mechanistic studies include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific proteins or cellular components that interact with the indane-acetamide compounds.

Pathway Analysis: Investigating the downstream effects of compound treatment on key signaling pathways implicated in the disease of interest. This could involve techniques like Western blotting, qPCR, and microarray analysis.

Enzyme Inhibition Assays: For indications like neurodegenerative diseases, assessing the inhibitory activity against relevant enzymes such as acetylcholinesterase or beta-secretase would be a priority. nih.gov

Cellular Assays: Employing a variety of cell-based assays to probe the effects on cellular processes like apoptosis, proliferation, migration, and inflammation.

A thorough understanding of the MOA will not only support the continued development of a specific compound but also inform the design of second-generation analogues with improved properties.

Exploration of New Therapeutic Areas and Drug Repurposing Opportunities

The structural features of this compound and its derivatives may lend themselves to therapeutic applications beyond those initially investigated. A broad-based screening approach against a diverse range of biological targets could uncover unexpected activities and open up new avenues for drug development.

Drug repurposing, the identification of new uses for existing or failed drug candidates, represents a time and cost-effective strategy. The known safety profiles of previously studied compounds can expedite their entry into clinical trials for a new indication. Given the wide range of biological activities associated with the indane and acetamide scaffolds, a systematic evaluation of existing indane-acetamide derivatives for new therapeutic uses is warranted. nih.govarchivepp.comarchivepp.comresearchgate.netgalaxypub.co For instance, compounds initially designed as anti-inflammatory agents could be repurposed for cancer therapy, or vice versa, if mechanistic links between these diseases are identified. tudublin.ie

Development of Biocatalytic or Chemoenzymatic Synthesis Routes for Metabolites and Analogues

As lead indane-acetamide compounds progress through preclinical and clinical development, the synthesis of their metabolites will become crucial for understanding their in vivo fate and for conducting comprehensive safety assessments. Biocatalysis and chemoenzymatic synthesis offer environmentally friendly and highly selective methods for producing these metabolites, which can be challenging to obtain through traditional chemical synthesis. nih.govresearchgate.netnih.govdoaj.org

The application of "green chemistry" principles to the synthesis of indane-acetamide derivatives and their metabolites is an important future direction. ijpsjournal.comunibo.itmdpi.comdntb.gov.ua This includes the use of:

Enzymatic Reactions: Employing enzymes to catalyze specific reactions, often with high stereoselectivity and under mild conditions, can reduce the need for protecting groups and hazardous reagents. nih.gov

Whole-Cell Biotransformations: Utilizing engineered microorganisms to carry out multi-step syntheses in a single pot can streamline production and minimize waste. nih.gov

Greener Solvents and Reagents: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or supercritical fluids, and using less toxic reagents will be a key focus.

The development of sustainable and efficient synthetic routes will be essential for the large-scale production of any indane-acetamide derivative that demonstrates clinical promise.

Data Tables

Table 1: Potential Therapeutic Areas for Indane-Acetamide Derivatives and Corresponding Preclinical Models

Therapeutic AreaRationale Based on ScaffoldPotential Preclinical Models
Oncology Indane derivatives have shown cytotoxicity in cancer cell lines. tudublin.ieXenograft models, Patient-Derived Xenograft (PDX) models, Carcinogen-induced tumor models
Neurodegenerative Diseases Indanone derivatives are known acetylcholinesterase inhibitors (e.g., Donepezil). eburon-organics.comnih.govTransgenic mouse models of Alzheimer's disease (e.g., APP/PS1), MPTP-induced Parkinson's disease models
Inflammatory Disorders Anti-inflammatory activity has been reported for indane derivatives. tudublin.iemdpi.comCollagen-induced arthritis model, DSS-induced colitis model, Carrageenan-induced paw edema model
Infectious Diseases Antimicrobial and antiviral activities have been observed in some indane compounds. researchgate.netnih.govMurine models of bacterial or viral infection, In vitro susceptibility testing against a panel of pathogens

Table 2: Mechanistic Investigation Techniques for Indane-Acetamide Derivatives

TechniquePurposeExamples
Affinity-based Proteomics Identification of direct protein targets.Affinity chromatography coupled with mass spectrometry.
Enzyme Inhibition Assays Quantification of inhibitory potency against specific enzymes.Acetylcholinesterase inhibition assay, Kinase inhibition assays.
Gene Expression Analysis Assessment of changes in gene expression profiles.Quantitative PCR (qPCR), Microarray, RNA-sequencing.
Cellular Imaging Visualization of subcellular localization and effects on cellular morphology.Immunofluorescence microscopy, Confocal microscopy.
Flow Cytometry Analysis of cell cycle, apoptosis, and cell surface marker expression.Propidium iodide staining for cell cycle, Annexin V/PI staining for apoptosis.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2,3-Dihydro-1H-inden-1-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves acylation of indene derivatives with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under reflux conditions . For optimization, parameters such as temperature, solvent polarity, and catalyst selection (e.g., Lewis acids) should be systematically varied. Continuous flow reactors can enhance scalability and reproducibility in industrial research settings .

Q. How can researchers characterize the purity and structural identity of this compound?

Key techniques include:

  • NMR spectroscopy : Confirm the presence of the indene moiety (δ 6.5–7.5 ppm for aromatic protons) and acetamide group (δ 2.0–2.5 ppm for methylene) .
  • IR spectroscopy : Validate the amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What in vitro biological assays are suitable for preliminary evaluation of this compound’s bioactivity?

Screen for antimicrobial activity using broth microdilution assays (e.g., MIC against E. coli or S. aureus) . For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare IC₅₀ values against control compounds .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Use SHELXL for small-molecule refinement to model bond lengths, angles, and torsional parameters. For challenging cases (e.g., twinned crystals), combine SHELXD (for phase solution) with ORTEP-3 for graphical validation of thermal ellipsoids and hydrogen bonding networks . If data contradictions arise (e.g., R-factor discrepancies), cross-validate with Olex2 or PLATON to detect missed symmetry or disorder .

Q. What strategies can address conflicting bioactivity data between in vitro and in vivo studies for this compound?

  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and identify metabolites via LC-HRMS .
  • Solubility optimization : Use co-solvents (e.g., DMSO/PEG) or nanoformulations to enhance bioavailability .
  • Target engagement assays : Confirm binding to proposed targets (e.g., kinases) using SPR or thermal shift assays .

Q. How can enantiomeric purity be ensured during synthesis of chiral derivatives?

  • Chiral chromatography : Employ HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) .
  • Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective hydrogenation of prochiral intermediates .

Q. What computational methods support the rational design of derivatives with improved target specificity?

  • Molecular docking : Simulate ligand-receptor interactions using AutoDock Vina or Schrödinger Suite .
  • QSAR modeling : Corrogate substituent effects (e.g., Hammett σ values) on bioactivity to guide synthetic priorities .

Methodological Tables

Q. Table 1: Key Crystallographic Data for this compound Derivatives

ParameterValue (Example)InstrumentationReference
Space groupP1Rigaku Saturn 724
a, b, c (Å)8.1539, 8.9944, 10.084Cu-Kα radiation
Resolution (Å)0.84CCD detector

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigationReference
N-Acetyl indeneOver-acylationReduce reaction time
Diastereomeric saltsPoor chiral resolutionRecrystallize in EtOH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.